2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide
Description
This compound is a quaternary ammonium bromide featuring a stable nitroxide radical within a 2,2,6,6-tetramethylpiperidinyloxy (TEMPO-like) backbone. The structure includes a hexylamino chain modified with a triethylammonium group and a carbonyl moiety, making it a hybrid of a nitroxide radical and a cationic surfactant. Its synthesis likely involves quaternization of a tertiary amine precursor and subsequent oxidation to form the nitroxide radical, a method analogous to procedures described for related heterocycles . The bromide counterion enhances solubility in polar solvents, while the extended alkyl chain may improve lipid membrane interactions.
Properties
InChI |
InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWUIVYFXHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762245-84-1 | |
| Record name | 762245-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-amino-2,2,6,6-tetramethylpiperidine.
Reaction with Triethylamine: The 4-amino-2,2,6,6-tetramethylpiperidine is reacted with triethylamine to form the triethylammonio derivative.
Oxidation: The triethylammonio derivative is then oxidized using an appropriate oxidizing agent to form the N-oxyl compound.
Bromination: Finally, the N-oxyl compound is brominated to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in many reactions.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives where the bromide ion is replaced.
Scientific Research Applications
Pharmaceutical Development
WS-TEMPO plays a crucial role in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to function as a radical scavenger, which is essential in mitigating oxidative stress associated with neurodegenerative diseases.
Case Study : Research indicates that compounds similar to WS-TEMPO exhibit neuroprotective effects by modulating cellular pathways related to oxidative damage. For instance, studies have shown that such compounds can enhance neuronal survival in models of oxidative stress.
Biochemical Research
In biochemical studies, WS-TEMPO is utilized to investigate oxidative stress and its impact on cellular mechanisms. It has been shown to influence signaling pathways related to inflammation and apoptosis.
Application Example : The compound's ability to scavenge free radicals makes it a valuable tool in research focused on understanding the molecular basis of diseases like cancer and cardiovascular disorders .
Material Science
In material science, WS-TEMPO is used to enhance the properties of polymers and other materials. Its stability and reactivity make it an excellent candidate for formulating advanced materials with improved performance characteristics.
| Material Type | Application | Benefits |
|---|---|---|
| Polymers | Stabilizers | Enhanced durability and resistance to degradation |
| Coatings | Reactive agents | Improved adhesion and protective qualities |
Electrochemistry
WS-TEMPO contributes significantly to the development of electrochemical sensors. Its properties allow for improved sensitivity and selectivity when detecting specific biomolecules.
Research Insight : Studies have demonstrated that incorporating WS-TEMPO into sensor designs enhances their performance in detecting reactive oxygen species (ROS), which are critical indicators of various biological processes .
Environmental Science
In environmental research, WS-TEMPO aids in understanding pollutant degradation pathways. Its radical scavenging capabilities can help elucidate the mechanisms by which pollutants are broken down in various environments.
Environmental Impact Study : Research has shown that WS-TEMPO can facilitate the degradation of hazardous substances through oxidative processes, contributing to environmental remediation efforts .
Summary of Applications
The diverse applications of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide underscore its importance across multiple scientific domains. Its unique structural features enable it to serve as a powerful tool in pharmaceutical research, biochemical studies, material science innovations, electrochemical sensor development, and environmental remediation strategies.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to their oxidation. This property makes it useful in various chemical and biological processes. The molecular targets and pathways involved include:
Oxidation of Organic Molecules: It can oxidize alcohols, aldehydes, and other organic molecules.
Biological Pathways: It can affect oxidative stress pathways in biological systems.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Elemental Analysis (Hypothetical Data for Target Compound)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 58.21 | 57.98 |
| H | 9.75 | 9.82 |
| N | 8.85 | 8.91 |
| Br | 16.89 | 16.75 |
Note: Based on formula C₂₃H₄₆N₃O₂Br. Discrepancies may arise from hygroscopicity or solvent retention .
Table 2: Spectroscopic Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (Quaternary N–CH₂, δ ppm) |
|---|---|---|
| Target Compound | 1705 | 3.40–3.60 (m, 6H, N–CH₂CH₃) |
| 4-Phenylbutylammonium Br | N/A | 3.20–3.35 (m, 2H, N–CH₂) |
| TEMPO | N/A | 1.10–1.30 (s, 12H, CH₃) |
Biological Activity
2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide, commonly referred to as WS-TEMPO, is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, interaction with biological membranes, and implications for neuroprotection and oxidative stress management.
- Chemical Name : this compound
- CAS Number : 762245-84-1
- Molecular Formula : C21H43N3O2.Br
- Molecular Weight : 408.42 g/mol
- Melting Point : 216-221 °C (decomposition) .
The biological activity of WS-TEMPO is largely attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The triethylammonio group enhances its interaction with cellular membranes, potentially improving its pharmacokinetic properties and bioavailability .
Antioxidant Activity
WS-TEMPO has been shown to exhibit significant antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including neurodegenerative disorders. The compound's ability to donate electrons allows it to neutralize free radicals effectively .
In Vitro Studies
Several studies have evaluated the biological activity of WS-TEMPO:
- Oxidative Stress Modulation : WS-TEMPO has been assessed for its ability to reduce oxidative stress in cell cultures. It demonstrated a significant decrease in reactive oxygen species (ROS) levels compared to control groups .
- Neuroprotective Effects : Research indicates that compounds similar to WS-TEMPO may provide neuroprotective benefits. In models of neurodegeneration, such as those mimicking Alzheimer's disease, WS-TEMPO exhibited protective effects against neuronal cell death induced by oxidative stress .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes implicated in inflammation and neurodegeneration. For instance, it showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease .
Comparative Analysis
The following table summarizes the biological activities of WS-TEMPO compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| WS-TEMPO | Piperidine ring with triethylammonio group | Water-soluble; strong antioxidant | Reduces ROS; neuroprotective |
| 2,2,6,6-Tetramethylpiperidin-1-oxyl | Piperidine ring with oxo group | Strong antioxidant properties | Effective radical scavenger |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | Hydroxyl substitution on piperidine | Enhanced solubility | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for improved yield and purity?
- Methodological Answer :
- Stepwise Alkylation : Begin with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO derivatives) as the core. Introduce the triethylammoniohexylamino side chain via nucleophilic substitution under anhydrous conditions (e.g., THF, 0°C to RT, 4–6 hours). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) .
- Purification : Use column chromatography (silica gel, gradient elution with chloroform/methanol) to isolate the quaternary ammonium intermediate. Final bromide salt formation requires ion exchange with NaBr or KBr in ethanol, followed by recrystallization from acetonitrile .
- Yield Optimization : Maintain stoichiometric control of the triethylamine quaternization step to minimize byproducts. Reaction completion is confirmed by the disappearance of tertiary amine signals in H NMR (δ 2.2–2.5 ppm) .
Q. What are the recommended analytical techniques for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : H and C NMR in DMSO- or CDCl to identify piperidinyloxy protons (δ 1.1–1.3 ppm, methyl groups) and quaternary ammonium protons (δ 3.2–3.5 ppm) .
- HRMS : Electrospray ionization (ESI) for molecular ion peaks matching (calculated m/z: 454.22) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, isocratic elution (acetonitrile/water with 0.1% TFA), UV detection at 254 nm. Retention time consistency indicates purity >95% .
Q. How does the bromide counterion influence stability under varying storage conditions?
- Methodological Answer :
- Stability Testing : Store samples in desiccated, amber vials at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Bromide salts generally exhibit superior hygroscopic resistance compared to chloride analogs .
- Counterion Effects : Replace bromide with tetrafluoroborate (BF) via metathesis to assess anion-dependent stability. FTIR (400–4000 cm) monitors anion-specific peaks (e.g., Br at ~600 cm) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying its redox behavior in catalytic systems?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF in acetonitrile) reveals reversible oxidation at +0.75 V vs. Ag/AgCl, characteristic of nitroxide radicals. Compare to TEMPO (+0.65 V) to evaluate steric/electronic effects of the quaternary ammonium chain .
- Catalytic Applications : Test in aerobic oxidations (e.g., alcohol to ketone). Use H NMR to track substrate conversion. Higher steric hindrance from tetramethyl groups may reduce catalytic efficiency but improve selectivity .
Q. How does this compound interact with lipid bilayers or biological membranes?
- Methodological Answer :
- EPR Spectroscopy : Incorporate spin-labeled analogs into liposomes (DPPC/cholesterol). Measure rotational correlation times (τ) to assess membrane penetration depth. The cationic ammonium group enhances binding to anionic phospholipid headgroups .
- Fluorescence Quenching : Use Laurdan or DPH probes to monitor membrane fluidity changes. Compare with non-ionic TEMPO derivatives to isolate charge effects .
Q. What contradictions exist in reported reactivity data, and how can they be resolved?
- Methodological Answer :
- Case Study : Discrepancies in bromide vs. chloride salt reactivity in SN2 reactions. Replicate reactions using rigorously dried solvents (molecular sieves) and inert atmospheres to exclude moisture interference. Kinetic studies (NMR time-course) quantify halide nucleophilicity differences .
- Data Harmonization : Cross-validate synthetic protocols (e.g., Grignard vs. alkyl halide routes) using identical characterization pipelines. Publish raw crystallographic data (CCDC codes) for structural benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
